2-(4-Acryloylphenoxy)ethyl acetate
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Overview
Description
2-(4-Acryloylphenoxy)ethyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of an acryloyl group attached to a phenoxy group, which is further linked to an ethyl acetate moiety. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acryloylphenoxy)ethyl acetate typically involves the esterification of 4-hydroxyphenyl acrylate with ethyl acetate. This reaction is usually catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Acryloylphenoxy)ethyl acetate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H).
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Major Products Formed
Scientific Research Applications
2-(4-Acryloylphenoxy)ethyl acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-Acryloylphenoxy)ethyl acetate primarily involves its ability to undergo polymerization reactions. The acryloyl group is highly reactive and can participate in free radical polymerization, leading to the formation of cross-linked polymer networks. These polymers can interact with various molecular targets and pathways, depending on their specific functional groups and structure .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various chemical reactions.
Methyl acrylate: An ester used in the production of polymers and copolymers.
Phenoxyacetic acid: A compound with similar structural features but different reactivity and applications.
Uniqueness
2-(4-Acryloylphenoxy)ethyl acetate is unique due to its combination of an acryloyl group and a phenoxyethyl moiety. This unique structure imparts specific reactivity and properties, making it suitable for specialized applications in polymer chemistry and materials science .
Properties
CAS No. |
82397-89-5 |
---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-(4-prop-2-enoylphenoxy)ethyl acetate |
InChI |
InChI=1S/C13H14O4/c1-3-13(15)11-4-6-12(7-5-11)17-9-8-16-10(2)14/h3-7H,1,8-9H2,2H3 |
InChI Key |
DUNYJXAASMQKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=CC=C(C=C1)C(=O)C=C |
Origin of Product |
United States |
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